molecular formula C7H3BrFIO2 B6209883 2-bromo-6-fluoro-3-iodobenzoic acid CAS No. 2090463-67-3

2-bromo-6-fluoro-3-iodobenzoic acid

Cat. No. B6209883
CAS RN: 2090463-67-3
M. Wt: 344.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-fluoro-3-iodobenzoic acid is a compound with the molecular weight of 344.91 . It is a solid substance and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-bromo-6-fluoro-3-iodobenzoic acid is 1S/C7H3BrFIO2/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2H, (H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-bromo-6-fluoro-3-iodobenzoic acid is a solid substance . It has a molecular weight of 344.91 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Material Chemistry

2-Bromo-6-fluoro-3-iodobenzoic acid is a compound of interest in the synthesis of complex organic molecules and material chemistry due to its halogenated nature, which makes it a versatile precursor for various chemical reactions. For example, halobenzoic acids, including bromo-, fluoro-, and iodobenzoic acids, are critical for understanding thermodynamic properties such as enthalpies of combustion and sublimation through computational chemistry methods and experimental assessments (Chirico et al., 2017). Additionally, the synthesis processes of related compounds, such as 2-fluoro-6-iodobenzoic acid, involve strategies like carboxyl group protection and iodosubstitution, highlighting the compound's utility in low-cost, scalable production methods with high purity yields (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Organic Synthesis and Catalysis

The compound’s halogenated structure is conducive to regioflexibility in organic synthesis, serving as a building block for creating diverse organic molecules. Research demonstrates the basicity gradient-driven migration of iodine in fluoroarenes, facilitating the synthesis of various benzoic acids including 2-fluoro-3-iodobenzoic acid, showcasing its role in regioflexible substitution reactions (Thierry Rausis & M. Schlosser, 2002).

Electrochemical Applications

In the realm of electrochemistry, the synthesis of hypervalent iodine compounds from iodobenzenes, including derivatives of benzoic acid, underscores the environmental benefits and high efficiency of electrochemical methods over traditional chemical synthesis. This approach avoids the use of toxic oxidants, marking a significant advancement in producing environmentally benign and selective oxidants for organic synthesis (T. Bystron et al., 2022).

Luminescence and Structural Studies

The study of halogenated benzoic acids, including those related to 2-bromo-6-fluoro-3-iodobenzoic acid, reveals their impact on the luminescent and structural properties of lanthanide complexes. This research indicates how the halogen substituents influence the physical chemistry and luminescence of these complexes, making them valuable in material science and optoelectronics (J. Monteiro et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers related to this compound and similar compounds have been identified . These papers discuss various aspects such as synthesis, properties, and applications of these compounds. Further analysis of these papers could provide more detailed information.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-6-fluoro-3-iodobenzoic acid can be achieved through a multi-step process involving the introduction of halogens onto a benzene ring, followed by carboxylation to form the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "Bromine", "Fluorine", "Iodine", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Copper powder", "Sodium borohydride", "Carbon dioxide" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using sodium borohydride", "Step 2: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Halogenation of diazonium salt with bromine, fluorine, and iodine sequentially to form 2-bromo-6-fluoro-3-iodobenzene", "Step 4: Carboxylation of 2-bromo-6-fluoro-3-iodobenzene with carbon dioxide in the presence of copper powder and sodium carbonate to form 2-bromo-6-fluoro-3-iodobenzoic acid" ] }

CAS RN

2090463-67-3

Product Name

2-bromo-6-fluoro-3-iodobenzoic acid

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.